
2,6-Dibromo-4-methoxyaniline
Overview
Description
2,6-Dibromo-4-methoxyaniline: is an organic compound with the molecular formula C7H7Br2NO . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 4 position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Dibromo-4-methoxyaniline involves the bromination of 4-methoxyaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and adding bromine slowly to avoid over-bromination. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and hydrogen peroxide in an aqueous medium, which provides a high yield and purity of the product. This method is environmentally friendly and reduces the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Oxidation Products: Quinones or other oxidized derivatives can be obtained.
Scientific Research Applications
2,6-Dibromo-4-methoxyaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methoxyaniline depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking its activity. The bromine atoms and methoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
- 2-Bromo-4-methoxyaniline
- 2,4-Dibromo-6-methoxyaniline
- 2,6-Dibromoaniline
- 4-Bromo-2-methoxyaniline
Comparison: 2,6-Dibromo-4-methoxyaniline is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct chemical properties and reactivity. Compared to 2-Bromo-4-methoxyaniline, the additional bromine atom in the 2,6 position increases the compound’s reactivity in substitution and coupling reactions. Similarly, the presence of the methoxy group at the 4 position differentiates it from 2,6-Dibromoaniline, providing additional sites for chemical interactions .
Properties
IUPAC Name |
2,6-dibromo-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVMILRYBKPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337470 | |
Record name | 2,6-Dibromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95970-05-1 | |
Record name | 2,6-Dibromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95970-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the research paper?
A1: The research paper [] describes a synthetic method for producing 2-bromo-4-methoxyaniline from 2,6-dibromo-4-methoxyaniline using n-butyllithium. This is significant because it provides a simple and efficient route to a valuable chemical intermediate. 2-Bromo-4-methoxyaniline is used in the synthesis of various pharmaceutical and agrochemical compounds. This method offers an alternative to traditional approaches, potentially offering advantages in terms of yield, cost-effectiveness, and environmental impact.
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